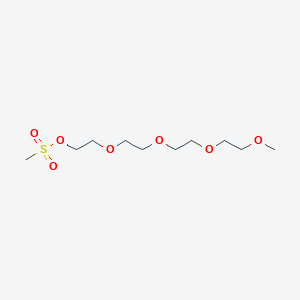
Mulberroside C
Übersicht
Beschreibung
Mulberroside C ist eine bioaktive Verbindung, die in der Maulbeerpflanze (Morus alba L.) vorkommt. Es handelt sich um ein Stilbenglykosid, das für seine verschiedenen pharmakologischen Eigenschaften bekannt ist, darunter antioxidative, entzündungshemmende und antivirale Wirkungen . This compound hat in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Anwendungen große Aufmerksamkeit erlangt.
Wissenschaftliche Forschungsanwendungen
Mulberroside C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Herzkreislaufkrankheiten aufgrund ihrer antithrombotischen Eigenschaften.
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es hemmt die Tyrosinaseaktivität, indem es an die aktive Stelle des Enzyms bindet und die Umwandlung von Tyrosin zu DOPA und anschließend zu Dopachinon verhindert . Darüber hinaus reguliert es zykliche Nukleotid-Signalwege und reguliert Phosphoproteine, die an der Thrombozytenaggregation beteiligt sind, herunter . Die Verbindung hemmt auch die Produktion von Thromboxan A2, indem sie die Aktivität der zytosolischen Phospholipase A2 und der mitogenaktivierten Proteinkinase p38 beeinflusst .
Wirkmechanismus
Target of Action
Mulberroside C, a bioactive constituent in mulberry (Morus alba L.), has been found to interact with several targets. It has been identified as a Hepatitis C Virus (HCV) replicon inhibitor , indicating its potential role in antiviral activity. Additionally, it has been shown to have an effect on platelet function , specifically interacting with phosphoproteins and platelet-activating factors .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve cyclic nucleotide signaling pathways . It up-regulates these pathways, leading to a decrease in Ca 2+ mobilization and p-selectin expression . Additionally, it down-regulates phosphoproteins, further contributing to its antiplatelet activity .
Result of Action
The result of this compound’s action is a significant antiplatelet effect and antithrombus formation in human platelets . It inhibits thromboxane A2 production, fibrinogen binding, and clot retraction . These effects suggest that this compound could be a potential phytochemical for the prevention of thrombosis-mediated cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
Mulberroside C interacts with various biomolecules in biochemical reactions. It has been found to inhibit HCV replication
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to inhibit human platelet aggregation in a dose-dependent manner . It also decreases calcium mobilization and p-selectin expression . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the replication of HCV, suggesting that it may bind to certain enzymes or proteins involved in the replication process
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mulberroside C kann aus der Zweigrinde der Maulbeerpflanze durch Ethanolextraktion gewonnen und anschließend durch Hochleistungsflüssigchromatographie gereinigt werden . Die Hauptkomponente wird mittels Flüssigchromatographie-Massenspektrometrie und Kernresonanzspektroskopie identifiziert .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann this compound mit Hilfe von Bioreaktoren hergestellt werden. Die Zellkultur von Morus alba in Bioreaktoren hat höhere Wachstumsraten und optimierte Bedingungen für die Produktion von this compound gezeigt . Das Glykosid kann unter optimierten hydrolytischen Bedingungen leicht deglykosyliert werden, um Oxyresveratrol zu ergeben .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mulberroside C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Hemmung enzymatischer Aktivitäten. Es ist bekannt, dass es die Tyrosinaseaktivität hemmt, die für die Melaninbiosynthese entscheidend ist . Die Verbindung wirkt konzentrationsabhängig als reversibler Hemmstoff der Tyrosinase .
Häufige Reagenzien und Bedingungen
Die Hemmung der Tyrosinase durch this compound beinhaltet die Verwendung gängiger Reagenzien wie Tyrosin und 3,4-Dihydroxyphenylalanin (DOPA). Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die effektive Hemmung des Enzyms zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei den Reaktionen mit this compound gebildet werden, sind Dopachinon und Leukodopachrom, die Zwischenprodukte im Melaninbiosyntheseweg sind .
Vergleich Mit ähnlichen Verbindungen
Mulberroside C wird häufig mit anderen Stilbenglykosiden wie Mulberroside A und Oxyresveratrol verglichen. Während all diese Verbindungen eine Tyrosinase-Hemmwirkung aufweisen, ist this compound einzigartig in seinen starken Antithrombozyten- und Antithrombose-Eigenschaften . Oxyresveratrol, das Aglykon von Mulberroside A, zeigt stärkere Hemmwirkungen auf die Pilztyrosinase im Vergleich zu Mulberroside A . this compound zeichnet sich durch seine größere Bandbreite an biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus.
Ähnliche Verbindungen
- Mulberroside A
- Oxyresveratrol
- Resveratrol
- Piceid
Die einzigartige Kombination der Eigenschaften von this compound macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJCFZJKPEJRL-BOWLQXBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908083 | |
| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102841-43-0 | |
| Record name | Mulberroside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)






